molecular formula C16H13ClF3NOS B5372340 2-[(4-chlorobenzyl)thio]-N-[2-(trifluoromethyl)phenyl]acetamide

2-[(4-chlorobenzyl)thio]-N-[2-(trifluoromethyl)phenyl]acetamide

Katalognummer B5372340
Molekulargewicht: 359.8 g/mol
InChI-Schlüssel: BTNIKBCEOLQXCF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(4-chlorobenzyl)thio]-N-[2-(trifluoromethyl)phenyl]acetamide, also known as ABT-737, is a small molecule inhibitor that has been extensively studied for its potential in cancer treatment. This compound is a member of the BH3-mimetic class of drugs, which target the B-cell lymphoma 2 (BCL-2) family of proteins. The BCL-2 family of proteins plays a critical role in regulating apoptosis, or programmed cell death, and is frequently dysregulated in cancer cells. ABT-737 has been shown to selectively target cancer cells that overexpress anti-apoptotic BCL-2 family members, making it a promising candidate for cancer therapy.

Wirkmechanismus

2-[(4-chlorobenzyl)thio]-N-[2-(trifluoromethyl)phenyl]acetamide is a BH3-mimetic that targets the BCL-2 family of proteins. Specifically, this compound binds to the hydrophobic groove of anti-apoptotic BCL-2 family members, such as BCL-2, BCL-XL, and BCL-w, and prevents them from inhibiting pro-apoptotic BCL-2 family members, such as BAX and BAK. This leads to the activation of the intrinsic apoptotic pathway and ultimately results in the death of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis in cancer cells that overexpress anti-apoptotic BCL-2 family members. In addition, this compound has been shown to enhance the efficacy of other cancer therapies, such as chemotherapy and radiation therapy, in preclinical models. However, this compound has also been shown to have some limitations in terms of its efficacy and toxicity. For example, this compound has been shown to be ineffective against cancer cells that do not overexpress anti-apoptotic BCL-2 family members. In addition, this compound has been shown to cause thrombocytopenia, or low platelet count, in preclinical models.

Vorteile Und Einschränkungen Für Laborexperimente

2-[(4-chlorobenzyl)thio]-N-[2-(trifluoromethyl)phenyl]acetamide has several advantages for lab experiments. The compound has been extensively studied and its mechanism of action is well understood. In addition, this compound is commercially available and can be easily obtained for research purposes. However, this compound also has some limitations for lab experiments. The compound is relatively expensive and may not be feasible for some research projects. In addition, this compound has been shown to have some limitations in terms of its efficacy and toxicity, as discussed above.

Zukünftige Richtungen

There are several future directions for research on 2-[(4-chlorobenzyl)thio]-N-[2-(trifluoromethyl)phenyl]acetamide. One direction is to develop more potent and selective BH3-mimetics that can overcome the limitations of this compound. Another direction is to identify biomarkers that can predict the response of cancer cells to this compound. In addition, there is ongoing research on the use of this compound in combination with other cancer therapies, such as immunotherapy and targeted therapy. Finally, there is interest in developing this compound analogs that can target other members of the BCL-2 family of proteins.

Synthesemethoden

The synthesis of 2-[(4-chlorobenzyl)thio]-N-[2-(trifluoromethyl)phenyl]acetamide has been described in several publications. The original synthesis method was reported by Oltersdorf et al. in 2005. The synthesis involves several steps, including the reaction of 4-chlorobenzyl chloride with sodium sulfide to form the thioether intermediate, which is then reacted with 2-(trifluoromethyl)phenylacetic acid to form the final product, this compound. The synthesis is relatively complex and involves several purification steps to obtain the final product in high purity.

Wissenschaftliche Forschungsanwendungen

2-[(4-chlorobenzyl)thio]-N-[2-(trifluoromethyl)phenyl]acetamide has been extensively studied for its potential in cancer treatment. The compound has been shown to selectively target cancer cells that overexpress anti-apoptotic BCL-2 family members, making it a promising candidate for cancer therapy. Preclinical studies have demonstrated that this compound can induce apoptosis in a variety of cancer cell lines, including leukemia, lymphoma, and solid tumors. In addition, this compound has been shown to enhance the efficacy of other cancer therapies, such as chemotherapy and radiation therapy, in preclinical models.

Eigenschaften

IUPAC Name

2-[(4-chlorophenyl)methylsulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClF3NOS/c17-12-7-5-11(6-8-12)9-23-10-15(22)21-14-4-2-1-3-13(14)16(18,19)20/h1-8H,9-10H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTNIKBCEOLQXCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)CSCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClF3NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.